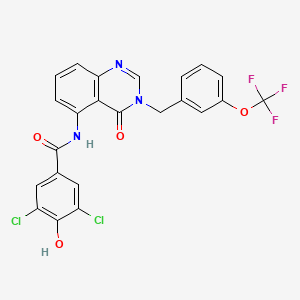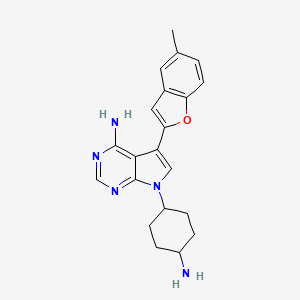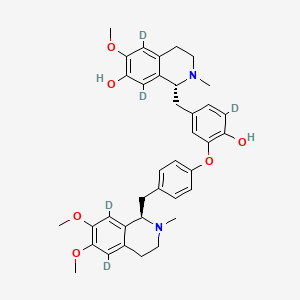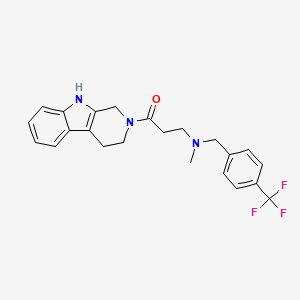![molecular formula C33H62O9 B12386487 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate is a complex organic compound characterized by its long chain of ethoxy groups and a hydroxyicosa-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate typically involves a multi-step process. The initial step often includes the preparation of the ethoxy chain through a series of etherification reactions. This is followed by the esterification of the hydroxyicosa-dienoate moiety. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the dienoate moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents are often used.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the dienoate, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy chain allows for increased solubility and bioavailability, while the hydroxyicosa-dienoate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-methoxyethoxy)ethanol: Shares the ethoxy chain but lacks the hydroxyicosa-dienoate moiety.
Ethyl 3-(furan-2-yl)propionate: Similar in having an ester functional group but differs significantly in structure.
2-[2-(Dimethylamino)ethoxy]ethanol: Contains a similar ethoxy chain but with a dimethylamino group instead of the hydroxyicosa-dienoate moiety.
Uniqueness
The uniqueness of 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate lies in its combination of a long ethoxy chain with a hydroxyicosa-dienoate moiety, providing a balance of solubility and reactivity that is not commonly found in other compounds.
Propiedades
Fórmula molecular |
C33H62O9 |
|---|---|
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate |
InChI |
InChI=1S/C33H62O9/c1-36-21-22-37-23-24-38-25-26-39-27-28-40-29-30-41-31-32-42-33(35)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-34/h9-12,34H,2-8,13-32H2,1H3/b11-9-,12-10- |
Clave InChI |
KXUSPLMCZGXYLM-HWAYABPNSA-N |
SMILES isomérico |
COCCOCCOCCOCCOCCOCCOC(=O)CCCC/C=C\CCCCCCC/C=C\CCCCO |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOC(=O)CCCCC=CCCCCCCCC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)











